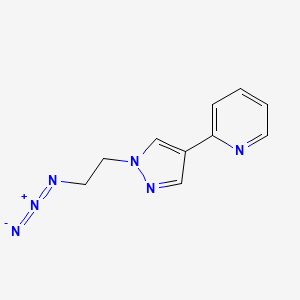

2-(1-(2-azidoethyl)-1H-pyrazol-4-yl)pyridine

Descripción general

Descripción

The compound “2-(1-(2-azidoethyl)-1H-pyrazol-4-yl)pyridine” contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . It also contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine and pyrazole rings. The pyridine ring is aromatic and planar, while the pyrazole ring is also aromatic and planar .Chemical Reactions Analysis

Pyridine and pyrazole rings can undergo a variety of chemical reactions. For example, they can participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyridine and pyrazole rings. For example, pyridine is a polar compound and is miscible with water .Aplicaciones Científicas De Investigación

Synthesis and Coordination Chemistry

- Luminescent Lanthanide Compounds : Derivatives of pyrazole and pyridine, similar to the compound , have been used to synthesize luminescent lanthanide compounds, which are promising for biological sensing due to their unique luminescent properties (Halcrow, 2005).

- Iron Complexes with Thermal and Photochemical Properties : These derivatives also form iron complexes exhibiting unusual thermal and photochemical spin-state transitions, highlighting their potential in material science and sensor applications (Halcrow, 2005).

Biomedical Applications

- Antiproliferative Activity : A library of tetrasubstituted pyrazolo[4,3-c]pyridines demonstrated significant antiproliferative activity against various cancer cell lines, suggesting potential therapeutic applications. One compound, in particular, showed notable antiproliferative effects and induced apoptosis in cancer cells (Razmienė et al., 2021).

Catalysis and Material Science

- Catalytic Applications : Complexes derived from pyrazole and pyridine have been used in catalysis, demonstrating their potential in facilitating chemical reactions, which is crucial for industrial and synthetic applications (Nyamato et al., 2015).

Photophysical Properties

- Electroluminescent Materials : Pyrazole-pyridine derivatives have been explored for their electroluminescent properties, making them candidates for use in organic light-emitting diodes (OLEDs). Some derivatives exhibit high phosphorescence quantum yields, indicating their potential for high-efficiency OLED devices (Su et al., 2021).

Mecanismo De Acción

Target of Action

Similar compounds have been known to target enzymes like carbonic anhydrase ii

Mode of Action

Α-azido ketones, a class of compounds to which it belongs, are known for their wide variety of applications, such as in amine, imine, oxazole, pyrazole, triazole, pyrimidine, pyrazine, and amide alkaloid formation . They react with terminal alkynes and afford 1,2,3-triazoles in moderate to good yields through copper (I) catalyzed alkyne-azide 1,3-cycloaddition reaction .

Biochemical Pathways

Similar compounds have been shown to activate the carbonic anhydrase ii enzyme, which plays a crucial role in various biological processes .

Result of Action

Similar compounds have been shown to have valuable pharmaceutically important properties such as antiallergic, antihistamine, antibacterial effects, tuberculosis inhibition, anti-hiv, antitumor activities and agrochemical applications .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[1-(2-azidoethyl)pyrazol-4-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N6/c11-15-13-5-6-16-8-9(7-14-16)10-3-1-2-4-12-10/h1-4,7-8H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIOIHUWSJRDEHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CN(N=C2)CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

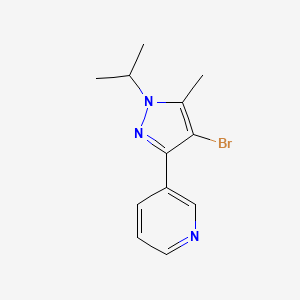

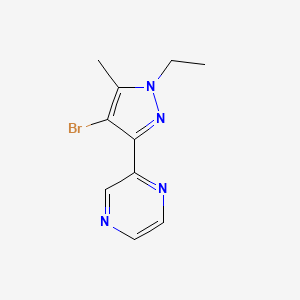

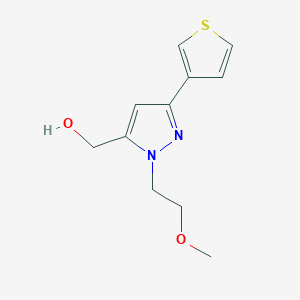

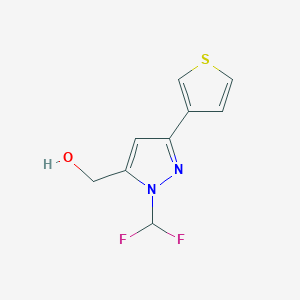

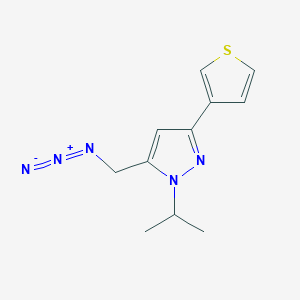

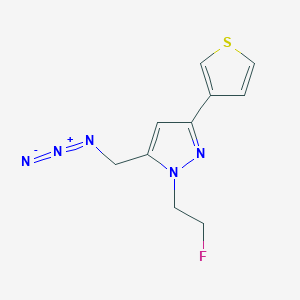

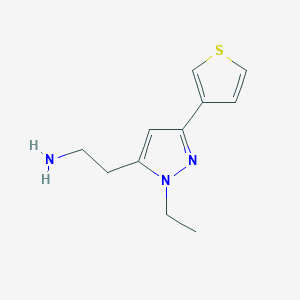

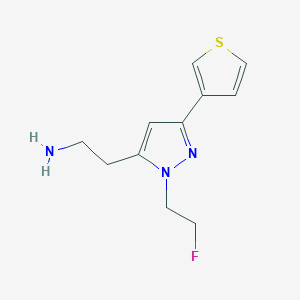

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.